Cas no 915707-71-0 ((2S)-1-(9H-Fluoren-9-ylmethoxy)carbonyl-4-(allyl-oxy)carbonylpiperazine-2-carboxylic acid)
(2S)-1-(9H-Fluoren-9-ylmethoxy)carbonyl-4-(allyl-oxy)carbonylpiperazine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- (2S)-1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-[(allyl-oxy)carbonyl]piperazine-2-carboxylic acid
- 4-ALLYL 1-(9-H-FLUOREN-9-YLMETHYL) HYDROGEN (2S)-PIPERAZINE-1,2,4-TRICARBOXYLATE
- (2S)-1-(9H-Fluoren-9-ylmethoxy)carbonyl-4-(allyl-oxy)carbonylpiperazine-2-carboxylic acid
- (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((allyloxy)carbonyl)piperazine-2-carboxylicacid
- 4-Allyl 1-(9-H-fluoren-9-ylmethyl)hydrogen(2S)-piperazine-1,2,4-tricarboxylate
- (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((allyloxy)carbonyl)piperazine-2-carboxylic acid
- 915707-71-0
- 1-(9H-Fluoren-9-ylmethyl) 4-(2-propen-1-yl) (2S)-1,2,4-piperazinetricarboxylate
- (2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-prop-2-enoxycarbonylpiperazine-2-carboxylic acid
- SS-4357
- DTXSID501136669
- MFCD09879989
- (2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[(allyloxy)carbonyl]piperazine-2-carboxylic acid
- AKOS015994490
-
- MDL: MFCD09879989
- Inchi: 1S/C24H24N2O6/c1-2-13-31-23(29)25-11-12-26(21(14-25)22(27)28)24(30)32-15-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h2-10,20-21H,1,11-15H2,(H,27,28)/t21-/m0/s1
- InChI Key: HQKQHTTWUFGNQG-NRFANRHFSA-N
- SMILES: O(C(N1CCN(C(=O)OCC=C)C[C@H]1C(=O)O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 436.16343649g/mol
- Monoisotopic Mass: 436.16343649g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 32
- Rotatable Bond Count: 7
- Complexity: 705
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 96.4Ų
(2S)-1-(9H-Fluoren-9-ylmethoxy)carbonyl-4-(allyl-oxy)carbonylpiperazine-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM529366-1g |
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((allyloxy)carbonyl)piperazine-2-carboxylic acid |
915707-71-0 | 97% | 1g |
$212 | 2024-07-20 | |
| abcr | AB338901-500 mg |
(2S)-1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-[(allyloxy)carbonyl]piperazine-2-carboxylic acid; 90% |
915707-71-0 | 500MG |
€267.70 | 2022-06-10 | ||
| abcr | AB338901-1 g |
(2S)-1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-[(allyloxy)carbonyl]piperazine-2-carboxylic acid; 90% |
915707-71-0 | 1g |
€349.50 | 2022-06-10 | ||
| TRC | S113745-50mg |
(2S)-1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-[(allyl-oxy)carbonyl]piperazine-2-carboxylic acid |
915707-71-0 | 50mg |
$ 165.00 | 2022-06-03 | ||
| TRC | S113745-100mg |
(2S)-1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-[(allyl-oxy)carbonyl]piperazine-2-carboxylic acid |
915707-71-0 | 100mg |
$ 280.00 | 2022-06-03 | ||
| Key Organics Ltd | SS-4357-1MG |
(2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[(allyloxy)carbonyl]piperazine-2-carboxylic acid |
915707-71-0 | >90% | 1mg |
£37.00 | 2025-02-08 | |
| Key Organics Ltd | SS-4357-5MG |
(2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[(allyloxy)carbonyl]piperazine-2-carboxylic acid |
915707-71-0 | >90% | 5mg |
£46.00 | 2025-02-08 | |
| Key Organics Ltd | SS-4357-10MG |
(2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[(allyloxy)carbonyl]piperazine-2-carboxylic acid |
915707-71-0 | >90% | 10mg |
£63.00 | 2025-02-08 | |
| Key Organics Ltd | SS-4357-20MG |
(2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[(allyloxy)carbonyl]piperazine-2-carboxylic acid |
915707-71-0 | >90% | 20mg |
£76.00 | 2023-04-18 | |
| Key Organics Ltd | SS-4357-0.5G |
(2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[(allyloxy)carbonyl]piperazine-2-carboxylic acid |
915707-71-0 | >90% | 0.5g |
£165.00 | 2025-02-08 |
(2S)-1-(9H-Fluoren-9-ylmethoxy)carbonyl-4-(allyl-oxy)carbonylpiperazine-2-carboxylic acid Suppliers
(2S)-1-(9H-Fluoren-9-ylmethoxy)carbonyl-4-(allyl-oxy)carbonylpiperazine-2-carboxylic acid Related Literature
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on (2S)-1-(9H-Fluoren-9-ylmethoxy)carbonyl-4-(allyl-oxy)carbonylpiperazine-2-carboxylic acid
Comprehensive Overview of (2S)-1-(9H-Fluoren-9-ylmethoxy)carbonyl-4-(allyloxy)carbonylpiperazine-2-carboxylic acid (CAS No. 915707-71-0)
(2S)-1-(9H-Fluoren-9-ylmethoxy)carbonyl-4-(allyloxy)carbonylpiperazine-2-carboxylic acid (CAS No. 915707-71-0) is a specialized piperazine derivative widely utilized in peptide synthesis and pharmaceutical research. This compound features a unique Fmoc-protected (9-fluorenylmethoxycarbonyl) group and an allyloxycarbonyl (Alloc) protecting group, making it a versatile building block for solid-phase peptide synthesis (SPPS). Its molecular structure combines chirality (2S configuration) with dual-protecting functionalities, enabling selective deprotection strategies critical for complex peptide coupling reactions.
The growing demand for custom peptides and bioconjugates in drug discovery has amplified interest in this compound. Researchers frequently search for "Fmoc-Alloc protected piperazine derivatives" or "CAS 915707-71-0 applications" to explore its role in targeted drug delivery systems. Its allyl group allows orthogonal deprotection under mild conditions (e.g., palladium catalysis), a feature highlighted in recent publications on prodrug design and biodegradable linkers.
From a synthetic chemistry perspective, this compound addresses key challenges in multi-step peptide elongation. The Fmoc group provides UV-detectability during HPLC purification, while the Alloc group’s compatibility with acid-labile resins makes it ideal for combinatorial chemistry workflows. Recent patents referencing 915707-71-0 emphasize its utility in constructing macrocyclic peptides—a hot topic in GPCR-targeted therapeutics.
Analytical data for CAS 915707-71-0 typically shows >95% purity by reverse-phase HPLC, with characteristic 1H-NMR peaks at δ 7.75 (Fmoc aromatic protons) and 5.90 (allyl CH=CH2). Stability studies confirm its robustness in anhydrous DMF solutions, though storage at -20°C under argon atmosphere is recommended to prevent carbamate degradation. These properties align with industry standards for GMP-grade intermediates.
Emerging applications include its use in ADC (antibody-drug conjugate) development, where the allyloxycarbonyl moiety serves as a click chemistry handle for payload attachment. This connects to trending searches like "next-generation ADCs" and "site-specific conjugation". The compound’s water-soluble carboxylate group further enables pH-responsive drug release mechanisms—a focus area in cancer immunotherapy research.
Regulatory-wise, 915707-71-0 is classified as non-hazardous under standard laboratory conditions. However, its fluorenyl group requires proper organic waste disposal protocols. Suppliers often provide MSDS documentation emphasizing its safe handling in fume hoods, reflecting compliance with REACH and FDA ICH guidelines for pharmaceutical intermediates.
In conclusion, (2S)-1-(9H-Fluoren-9-ylmethoxy)carbonyl-4-(allyloxy)carbonylpiperazine-2-carboxylic acid represents a critical tool for modern medicinal chemistry. Its dual-protection strategy and chiral integrity cater to evolving needs in precision therapeutics, while its CAS 915707-71-0 identifier remains pivotal for literature searches and supply chain tracking in contract research organizations (CROs).
915707-71-0 ((2S)-1-(9H-Fluoren-9-ylmethoxy)carbonyl-4-(allyl-oxy)carbonylpiperazine-2-carboxylic acid) Related Products
- 219312-90-0(4-Fmoc-piperazine-2-carboxylic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)